1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole

Description

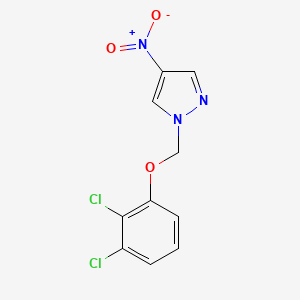

1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole is a halogenated pyrazole derivative characterized by a phenoxymethyl group substituted with chlorine at the 2- and 3-positions and a nitro group at the 4-position of the pyrazole ring. This compound (CAS: 338422-49-4, molecular formula: C₁₀H₇Cl₂N₃O₃) is primarily used in research as an intermediate in organic synthesis and pharmaceutical development . Its structural features, including the electron-withdrawing nitro group and chlorine substituents, influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-[(2,3-dichlorophenoxy)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O3/c11-8-2-1-3-9(10(8)12)18-6-14-5-7(4-13-14)15(16)17/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVAVDAOZSUWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401226057 | |

| Record name | 1-[(2,3-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-65-7 | |

| Record name | 1-[(2,3-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,3-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401226057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole typically involves the reaction of 2,3-dichlorophenol with a suitable pyrazole derivative under specific conditions. The reaction may proceed through the formation of an intermediate, such as a phenoxymethyl derivative, which is then nitrated to introduce the nitro group at the 4-position of the pyrazole ring. Common reagents used in this synthesis include nitrating agents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions, where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

Agricultural Applications

1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole is primarily recognized for its role as a pesticide. The compound exhibits herbicidal properties, making it useful in controlling unwanted vegetation in agricultural settings.

Herbicidal Activity

- The compound functions by inhibiting specific enzymes involved in plant growth, thus effectively managing weed populations. Its efficacy against a range of broadleaf weeds has been documented, contributing to its use in crop protection strategies.

Case Studies

- A study conducted on the herbicidal effects of various pyrazole derivatives demonstrated that this compound significantly reduced weed biomass when applied at optimal concentrations. This study highlights its potential as an environmentally friendly alternative to traditional herbicides, reducing reliance on more harmful chemicals.

Medicinal Chemistry Applications

Beyond agriculture, this compound is being investigated for its medicinal properties.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism of action involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

Case Studies

- In vitro studies have shown that the compound exhibits activity against several strains of bacteria, including resistant strains. These findings suggest that this compound could be integrated into new therapeutic protocols aimed at combating antibiotic resistance.

Toxicology and Safety Profile

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate that while the compound is effective against target organisms, it also poses risks to non-target species if not managed properly.

Environmental Impact

Research into the environmental impact of this compound reveals that it can affect aquatic organisms if runoff occurs during application. Therefore, proper application techniques and regulatory measures are necessary to mitigate these risks.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dichlorophenoxy group can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole and related pyrazole derivatives:

Structural and Functional Differences

Substituent Position and Electronic Effects: The 2,3-dichloro-phenoxymethyl group in the target compound introduces steric hindrance and electron-withdrawing effects, distinct from the 3,4-dichlorobenzyl derivative and para-substituted selanyl analogs (e.g., 1d, 1e) . Nitro Group Position: The 4-nitro configuration (vs. 3-nitro in CAS 1240568-40-4) enhances electrophilicity at the pyrazole ring, favoring nucleophilic substitution reactions .

Physicochemical Properties :

- Melting points vary significantly: 1e (75–76°C) vs. 1d (68–70°C), attributed to the para-substituted CF₃ group enhancing crystallinity .

- The target compound’s molecular weight (300.14) is higher than simpler analogs (e.g., 255.63 for 3-nitro derivatives) due to additional chlorine atoms .

Spectral Data :

- ¹H NMR : Pyrazole protons in all compounds resonate near δ 8.2–8.3 ppm, but substituents alter splitting patterns (e.g., CF₃ in 1d/1e causes distinct ¹⁹F NMR shifts) .

- HRMS : Compounds with selanyl groups (1d, 1e) show accurate mass matches (e.g., m/z 441.24 for C₁₈H₁₅F₃N₃O₂Se), confirming molecular formulae .

Biological Activity

1-(2,3-Dichloro-phenoxymethyl)-4-nitro-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. As a derivative of the pyrazole family, it exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2,3-dichlorophenol with appropriate nitro and pyrazole derivatives under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, as well as to modify the compound for specific biological targets .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : Research indicates that pyrazole derivatives demonstrate significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents can enhance this activity .

- Antiviral Effects : Some studies have reported that pyrazole derivatives exhibit antiviral activity against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in inflammation and immune response, contributing to its therapeutic effects .

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in TNF-α levels in vitro at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against multiple bacterial strains. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

Study 3: Antiviral Properties

Research focusing on the antiviral properties revealed that certain pyrazole derivatives could inhibit the replication of the influenza virus at EC50 values between 5 and 20 µg/mL. This suggests that modifications in the pyrazole structure can lead to enhanced antiviral activity .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.